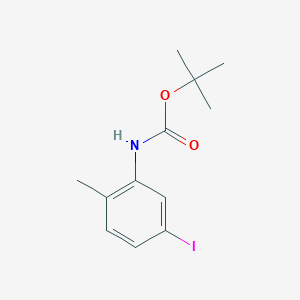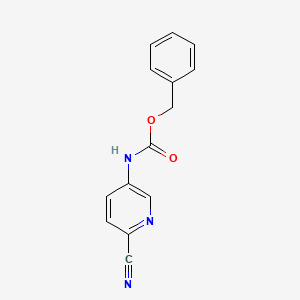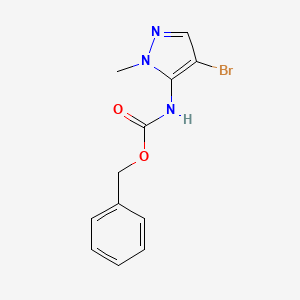
tert-Butyl (5-iodo-2-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-iodo-2-methylphenyl)carbamate: is an organic compound with the molecular formula C12H16INO2. It is a derivative of carbamate, featuring a tert-butyl group, an iodine atom, and a methyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-iodo-2-methylphenyl)carbamate typically involves the reaction of 5-iodo-2-methylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl (5-iodo-2-methylphenyl)carbamate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions, where the phenyl ring or the carbamate group is oxidized. Reduction reactions can also occur, particularly reducing the iodine atom to a less reactive species.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like cesium carbonate (Cs2CO3) in solvents like 1,4-dioxane.
Major Products:
- Substituted carbamates
- Coupled aromatic compounds
- Oxidized or reduced derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its ability to form stable carbamate linkages, which are important in drug design.
- Investigated for its role in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the synthesis of intermediates for agrochemicals and polymers .
Wirkmechanismus
The mechanism of action of tert-Butyl (5-iodo-2-methylphenyl)carbamate involves its reactivity as a carbamate derivative. The tert-butyl group provides steric hindrance, making the compound less susceptible to hydrolysis. The iodine atom can participate in electrophilic aromatic substitution reactions, while the carbamate group can form stable linkages with various nucleophiles. These properties make it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (3-bromo-2-iodo-5-methylphenyl)carbamate
- tert-Butyl (5-chloro-2-methylphenyl)carbamate
- tert-Butyl (5-fluoro-2-methylphenyl)carbamate
Comparison:
- tert-Butyl (5-iodo-2-methylphenyl)carbamate is unique due to the presence of the iodine atom, which provides distinct reactivity compared to bromine, chlorine, or fluorine derivatives.
- The iodine atom makes it more reactive in cross-coupling reactions, providing a broader range of synthetic applications.
- The tert-butyl group offers steric protection, enhancing the stability of the compound compared to its less bulky counterparts .
Eigenschaften
IUPAC Name |
tert-butyl N-(5-iodo-2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-8-5-6-9(13)7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFPVVOPFDIABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[Boc(methyl)amino]cyclopropanecarbonitrile](/img/structure/B8147690.png)


![(2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B8147711.png)



![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-(pent-4-ynoylamino)butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8147739.png)
